molecular formula C21H29ClN2O5S B11834655 (S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylsulfonyl)piperidine-1-carboxylate

(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylsulfonyl)piperidine-1-carboxylate

Cat. No.: B11834655
M. Wt: 457.0 g/mol
InChI Key: LVKJZSCBBWYRDH-ZDUSSCGKSA-N
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Description

(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylsulfonyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of benzo[d]oxazole derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a benzo[d]oxazole moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylsulfonyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the benzo[d]oxazole moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the benzo[d]oxazole ring.

    Introduction of the sulfonyl group: The sulfonyl group is introduced through sulfonation reactions using reagents such as sulfonyl chlorides.

    Formation of the piperidine ring: The piperidine ring is synthesized through cyclization reactions involving suitable amine precursors.

    Coupling reactions: The final step involves coupling the benzo[d]oxazole moiety with the piperidine ring and the tert-butyl group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylsulfonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., reflux, room temperature).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylsulfonyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylsulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: It may bind to receptors on the surface of cells, triggering a cascade of intracellular signaling events.

    Inhibiting enzymes: The compound may inhibit the activity of specific enzymes, thereby affecting metabolic pathways.

    Modulating gene expression: It may influence the expression of certain genes, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]oxazole derivatives: Compounds with similar benzo[d]oxazole moieties, such as benzo[d]oxazole-2-thiol.

    Piperidine derivatives: Compounds with similar piperidine rings, such as piperidine-1-carboxylate.

    Sulfonyl compounds: Compounds with similar sulfonyl groups, such as sulfonyl chlorides.

Uniqueness

(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylsulfonyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C21H29ClN2O5S

Molecular Weight

457.0 g/mol

IUPAC Name

tert-butyl (3S)-3-[(2-tert-butyl-6-chloro-1,3-benzoxazol-7-yl)sulfonyl]piperidine-1-carboxylate

InChI

InChI=1S/C21H29ClN2O5S/c1-20(2,3)18-23-15-10-9-14(22)17(16(15)28-18)30(26,27)13-8-7-11-24(12-13)19(25)29-21(4,5)6/h9-10,13H,7-8,11-12H2,1-6H3/t13-/m0/s1

InChI Key

LVKJZSCBBWYRDH-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)[C@H]3CCCN(C3)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)C3CCCN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

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